molecular formula C16H18N4O4S B12211209 3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

Cat. No.: B12211209
M. Wt: 362.4 g/mol
InChI Key: BWYGRIACSNEDTH-UHFFFAOYSA-N
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Description

3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazolo[1,2-a][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide typically involves multi-step reactions. One common method involves the condensation of appropriate hydrazine derivatives with 3-methoxybenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl, thiol, and substituted methoxy groups. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can modulate the activity of receptors in the nervous system, providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is unique due to its combination of functional groups and heterocyclic core, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C16H18N4O4S/c1-16(2)14(23)18-15(25)19-12(21)8-11(20(16)19)13(22)17-9-5-4-6-10(7-9)24-3/h4-7,11H,8H2,1-3H3,(H,17,22)(H,18,23,25)

InChI Key

BWYGRIACSNEDTH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC(=CC=C3)OC)C

Origin of Product

United States

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